molecular formula C15H17N B14508851 N,N,5-Trimethyl[1,1'-biphenyl]-2-amine CAS No. 63113-41-7

N,N,5-Trimethyl[1,1'-biphenyl]-2-amine

Cat. No.: B14508851
CAS No.: 63113-41-7
M. Wt: 211.30 g/mol
InChI Key: YFZXOTNOEHYKAF-UHFFFAOYSA-N
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Description

N,N,5-Trimethyl[1,1'-biphenyl]-2-amine is a biphenyl amine derivative with the molecular formula C15H25N and a molecular weight of 211.3 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds within the biphenyl amine structural class are frequently employed in the development of complex organic molecules and materials due to their unique structural properties . Specifically, they are important intermediates in the synthesis of various pharmaceutical compounds and are used in research to study chemical properties and reactivity . As with many aromatic amines, its properties make it a candidate for investigations in medicinal chemistry and materials science. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

63113-41-7

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N,N,4-trimethyl-2-phenylaniline

InChI

InChI=1S/C15H17N/c1-12-9-10-15(16(2)3)14(11-12)13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

YFZXOTNOEHYKAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,5-Trimethyl[1,1’-biphenyl]-2-amine typically involves the diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives. One practical method involves the use of isopropyl nitrite as the diazotising reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The diazotised aniline derivative is then coupled with a benzene derivative in the presence of copper chloride (CuCl) as a catalyst at room temperature .

Industrial Production Methods: Industrial production of biphenyl compounds, including N,N,5-Trimethyl[1,1’-biphenyl]-2-amine, often employs catalytic coupling reactions such as the Ullmann reaction, Kharasch reaction, Negishi reaction, Stille reaction, and Suzuki reaction. These methods are chosen for their efficiency and ability to produce biphenyl compounds in good yields .

Chemical Reactions Analysis

Types of Reactions: N,N,5-Trimethyl[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted biphenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted biphenyl derivatives.

Scientific Research Applications

N,N,5-Trimethyl[1,1’-biphenyl]-2-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,5-Trimethyl[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit protein arginine N-methyltransferase (PRMT7), leading to changes in histone methylation and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared to structurally related biphenylamine derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.

Substituent Position and Electronic Effects

Compound Name Substituents Key Properties/Applications Reference
N,N,5-Trimethyl[1,1'-biphenyl]-2-amine N,N-dimethyl (C2), methyl (C5) Enhanced electron donation, steric hindrance Target
5-Methyl-[1,1'-biphenyl]-2-amine (S1o) Methyl (C5) Intermediate for acetamide derivatives
5-Methoxy-[1,1'-biphenyl]-2-amine (S1n) Methoxy (C5) Precursor to N-acetylated derivatives
5-Chloro-[1,1'-biphenyl]-2-amine Chloro (C5) Electron-withdrawing substituent; used in cross-coupling
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine Trifluoro (C3', C4', C5') High polarity; potential medicinal applications

Key Observations :

  • Electron-Donating vs.
  • Steric Effects: The dimethylamino group introduces steric hindrance, which may reduce reactivity in coupling reactions compared to unsubstituted analogs like S1o .

Key Observations :

  • Suzuki Coupling Efficiency : Methyl and methoxy substituents at C5 yield ~53%, similar to the target compound’s expected pathway .
  • Functional Group Compatibility : Phosphine-containing analogs (e.g., DavePhos) require specialized steps, highlighting the simplicity of alkylamine synthesis .

Physicochemical and Application-Based Differences

Table: Comparative Properties
Property N,N,5-Trimethyl Target 5-Methyl (S1o) 5-Methoxy (S1n) DavePhos
Solubility Moderate (nonpolar solvents) Low Moderate Low (bulky phosphine)
Thermal Stability High Moderate Moderate High
Catalytic Utility Limited Intermediate Intermediate High (ligand)
Medicinal Potential Unstudied Low Moderate Low

Key Insights :

  • Medicinal Chemistry : Methoxy derivatives (e.g., S1n) are precursors to bioactive acetamides, while the target compound’s methyl groups may offer metabolic stability .
  • Catalysis: Phosphine ligands (e.g., DavePhos) excel in metal coordination, whereas the target compound’s dimethylamino group may serve as a directing group in C–H activation .

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